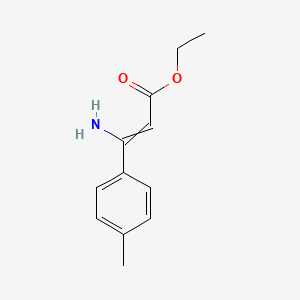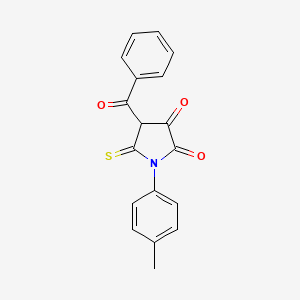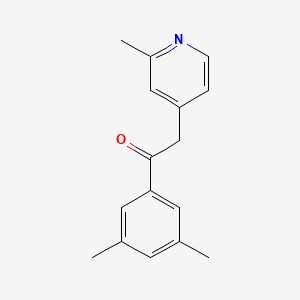
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethan-1-one is an organic compound that belongs to the class of ketones. This compound features a phenyl ring substituted with two methyl groups and a pyridine ring substituted with a methyl group, connected by an ethanone bridge. Such compounds are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzaldehyde and 2-methyl-4-pyridinecarboxaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with an appropriate reagent such as acetone in the presence of a base like sodium hydroxide to form the intermediate compound.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethanol: The reduced form of the compound.
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethanoic acid: The oxidized form of the compound.
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethane: The fully reduced form of the compound.
Uniqueness
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern on the phenyl and pyridine rings, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
325770-45-4 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)-2-(2-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C16H17NO/c1-11-6-12(2)8-15(7-11)16(18)10-14-4-5-17-13(3)9-14/h4-9H,10H2,1-3H3 |
Clé InChI |
FNVBVJPKDPICHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)CC2=CC(=NC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



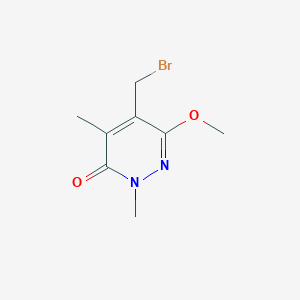
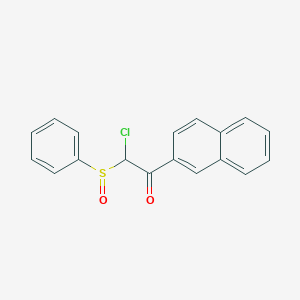
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
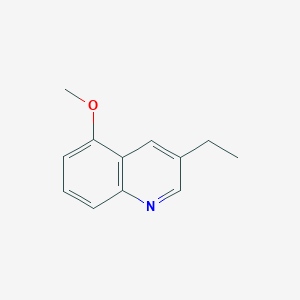
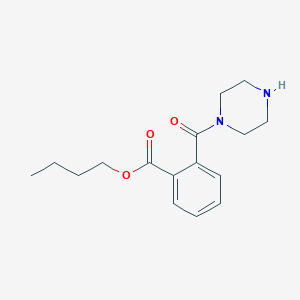
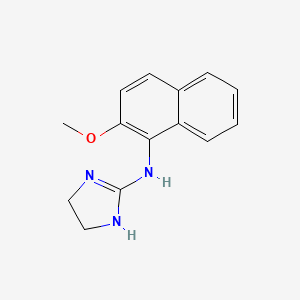
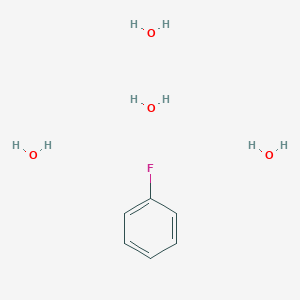
![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
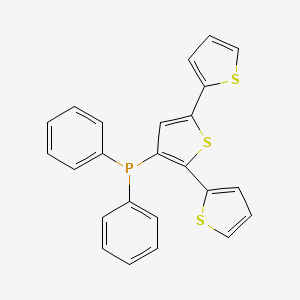
![N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12568627.png)
